

Application Note: Synthesis of Isoamyl Iodide via an SN2 Reaction

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Compound of Interest

Compound Name: **1-Iodo-3-methylbutane**

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Abstract

This document provides a detailed experimental protocol for the synthesis of isoamyl iodide (**1-iodo-3-methylbutane**) from isoamyl bromide (1-bromo-3-methylbutane) via a Finkelstein SN2 reaction. This method offers a reliable and efficient pathway to produce primary alkyl iodides, which are valuable intermediates in organic synthesis. The protocol includes reaction setup, workup, purification, and characterization of the final product.

Introduction

The bimolecular nucleophilic substitution (SN2) reaction is a fundamental transformation in organic chemistry, allowing for the stereospecific conversion of functional groups.^[1] The Finkelstein reaction is a classic example of an SN2 process, where an alkyl halide is converted to another by reacting it with a metal halide salt.^[2] This reaction is often driven to completion by Le Chatelier's principle, typically by the precipitation of the resulting metal halide byproduct in a suitable solvent.^[1] In this protocol, isoamyl bromide is treated with sodium iodide in acetone. The low solubility of the sodium bromide byproduct in acetone shifts the equilibrium towards the formation of isoamyl iodide, ensuring a high yield of the desired product.^{[2][3]}

Experimental Protocol

Materials and Equipment

- Reactants:
 - Isoamyl bromide (1-bromo-3-methylbutane)
 - Sodium iodide (NaI)
 - Acetone (anhydrous)
 - Diethyl ether
 - Saturated aqueous sodium thiosulfate ($\text{Na}_2\text{S}_2\text{O}_3$) solution
 - Brine (saturated aqueous NaCl solution)
 - Anhydrous magnesium sulfate (MgSO_4) or sodium sulfate (Na_2SO_4)
- Equipment:
 - Round-bottom flask
 - Reflux condenser
 - Heating mantle with a stirrer
 - Separatory funnel
 - Beakers and Erlenmeyer flasks
 - Rotary evaporator
 - Simple distillation apparatus
 - NMR spectrometer
 - Infrared (IR) spectrometer

Reaction Setup and Procedure

- Reaction Assembly: A dry 100 mL round-bottom flask equipped with a magnetic stir bar is charged with sodium iodide (7.5 g, 50 mmol).
- Solvent Addition: 50 mL of anhydrous acetone is added to the flask, and the mixture is stirred until the sodium iodide is fully dissolved.
- Addition of Alkyl Halide: Isoamyl bromide (5.0 mL, 40 mmol) is added to the solution.
- Reaction Conditions: A reflux condenser is attached to the flask, and the reaction mixture is heated to reflux (approximately 56 °C) with continuous stirring for 1 hour. The formation of a white precipitate (sodium bromide) will be observed.
- Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

Workup and Purification

- Cooling and Filtration: After the reaction is complete, the mixture is cooled to room temperature. The precipitated sodium bromide is removed by vacuum filtration, and the solid is washed with a small amount of acetone.
- Solvent Removal: The filtrate is transferred to a round-bottom flask, and the acetone is removed under reduced pressure using a rotary evaporator.
- Extraction: The resulting residue is dissolved in 50 mL of diethyl ether. The organic solution is then transferred to a separatory funnel and washed sequentially with:
 - 25 mL of deionized water
 - 25 mL of saturated aqueous sodium thiosulfate solution (to remove any residual iodine)
 - 25 mL of brine
- Drying: The organic layer is separated and dried over anhydrous magnesium sulfate or sodium sulfate.
- Final Purification: The drying agent is removed by filtration, and the diethyl ether is evaporated under reduced pressure. The crude isoamyl iodide is then purified by simple

distillation. The fraction boiling at 147-149 °C is collected.[4][5][6]

Data Presentation

Reactant/Product	Molecular Weight (g/mol)	Amount (mmol)	Volume (mL)	Mass (g)	Molar Equiv.
Isoamyl Bromide	151.04	40	5.0	6.04	1.0
Sodium Iodide	149.89	50	-	7.5	1.25
Product					
Isoamyl Iodide	198.05	-	-	-	-
Theoretical Yield	40	7.92			
Typical Exp. Yield	32-36	6.3-7.1	80-90%		

Experimental Workflow



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